Cas no 2229421-71-8 (4-(5-chloro-2-nitrophenyl)-1H-pyrazole)

4-(5-chloro-2-nitrophenyl)-1H-pyrazole is a synthetic organic compound with notable chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. This compound is particularly valuable for its potential in pharmaceutical research due to its unique structural features, which include a pyrazole ring and a chloro-nitrophenyl substituent. Its reactivity and structural diversity offer opportunities for the development of novel compounds with potential therapeutic applications.
4-(5-chloro-2-nitrophenyl)-1H-pyrazole structure
2229421-71-8 structure
商品名:4-(5-chloro-2-nitrophenyl)-1H-pyrazole
CAS番号:2229421-71-8
MF:C9H6ClN3O2
メガワット:223.615840435028
CID:6308255
PubChem ID:165798486

4-(5-chloro-2-nitrophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(5-chloro-2-nitrophenyl)-1H-pyrazole
    • EN300-1981077
    • 2229421-71-8
    • インチ: 1S/C9H6ClN3O2/c10-7-1-2-9(13(14)15)8(3-7)6-4-11-12-5-6/h1-5H,(H,11,12)
    • InChIKey: PLEVDRIGQGCMCB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C1C=NNC=1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 223.0148541g/mol
  • どういたいしつりょう: 223.0148541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

4-(5-chloro-2-nitrophenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981077-5.0g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
5g
$3770.0 2023-05-31
Enamine
EN300-1981077-0.1g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
0.1g
$1144.0 2023-09-16
Enamine
EN300-1981077-2.5g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
2.5g
$2548.0 2023-09-16
Enamine
EN300-1981077-1g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
1g
$1299.0 2023-09-16
Enamine
EN300-1981077-5g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
5g
$3770.0 2023-09-16
Enamine
EN300-1981077-10g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
10g
$5590.0 2023-09-16
Enamine
EN300-1981077-0.5g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
0.5g
$1247.0 2023-09-16
Enamine
EN300-1981077-10.0g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
10g
$5590.0 2023-05-31
Enamine
EN300-1981077-0.25g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
0.25g
$1196.0 2023-09-16
Enamine
EN300-1981077-1.0g
4-(5-chloro-2-nitrophenyl)-1H-pyrazole
2229421-71-8
1g
$1299.0 2023-05-31

4-(5-chloro-2-nitrophenyl)-1H-pyrazole 関連文献

4-(5-chloro-2-nitrophenyl)-1H-pyrazoleに関する追加情報

Introduction to 4-(5-chloro-2-nitrophenyl)-1H-pyrazole (CAS No. 2229421-71-8)

4-(5-chloro-2-nitrophenyl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 2229421-71-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both chloro and nitro substituents on the phenyl ring, coupled with the pyrazole core, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a six-membered aromatic ring substituted with a chloro group at the 5-position and a nitro group at the 2-position, attached to a five-membered pyrazole ring. This specific arrangement imparts unique electronic and steric properties, making it an attractive candidate for designing novel bioactive molecules. The pyrazole moiety is particularly noteworthy, as it is a privileged scaffold in drug discovery, frequently found in various therapeutic agents due to its ability to engage with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing new derivatives of pyrazole-based compounds for their potential pharmacological activities. The 5-chloro-2-nitrophenyl substituent in 4-(5-chloro-2-nitrophenyl)-1H-pyrazole introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions. These reactivities have been exploited to synthesize more complex molecules with tailored properties for drug development.

One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of their activity is often associated with diseases such as cancer. By modifying the structure of 4-(5-chloro-2-nitrophenyl)-1H-pyrazole, researchers can fine-tune its interactions with specific kinase targets, aiming to develop more effective therapeutic agents. Several studies have demonstrated the importance of the chloro and nitro groups in modulating binding affinity and selectivity, highlighting the compound's significance in this context.

The nitro group, in particular, has been extensively studied for its ability to enhance binding interactions through hydrogen bonding or electrostatic interactions with biological targets. Additionally, the electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, affecting its reactivity and pharmacokinetic profile. These features make 4-(5-chloro-2-nitrophenyl)-1H-pyrazole a valuable building block for designing molecules with improved pharmacological properties.

Recent advances in computational chemistry have further facilitated the exploration of 4-(5-chloro-2-nitrophenyl)-1H-pyrazole's potential applications. Molecular modeling studies have been employed to predict how this compound might interact with various biological targets, providing insights into its mechanism of action and potential side effects. These computational approaches complement experimental efforts, allowing researchers to design more targeted experiments and optimize synthetic routes more efficiently.

The synthesis of 4-(5-chloro-2-nitrophenyl)-1H-pyrazole itself is another area of interest. While several synthetic routes have been reported, optimizing these methods for high yield and purity remains a key challenge. Researchers have explored various catalytic systems and reaction conditions to improve the efficiency of these processes. For instance, transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the desired pyrazole core structure from simpler precursors.

In addition to its pharmaceutical applications, 4-(5-chloro-2-nitrophenyl)-1H-pyrazole has shown promise in materials science research. The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. By incorporating this molecule into these systems, researchers aim to enhance their performance through improved charge transport or light-emitting characteristics.

The versatility of 4-(5-chloro-2-nitrophenyl)-1H-pyrazole extends to its role as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening assays. This approach has been widely adopted in drug discovery programs to identify lead compounds with desirable biological activities.

Looking ahead, the future prospects for 4-(5-chloro-2-nitrophenyl)-1H-pyrazole appear promising. As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools to study and modulate these processes. This compound stands out as a versatile scaffold that can be tailored to meet diverse research needs across multiple disciplines.

In conclusion,4-(5-chloro-2-nitrophenyl)-1H-pyrazole (CAS No. 2229421-71-8) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an excellent candidate for designing novel bioactive molecules, particularly those targeting kinases and other enzymes involved in disease pathways. As research continues to uncover new applications for this compound,4-(5-chloro-2-nitrophenyl)-1H-pyrazole is poised to play an increasingly important role in both academic and industrial settings.

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